Lipophilicity: XLogP3-AA of 2.1 Versus N-Acetyl-beta-alanine (-1) and Phenoxy Analog (~1.0)
The target compound exhibits a computed XLogP3-AA value of 2.1, a substantial increase over N-acetyl-beta-alanine (XLogP3-AA = -1) [1][2]. By comparison, the non-halogenated N-(phenoxyacetyl)-beta-alanine is predicted to have an intermediate logP of approximately 1.0 based on the loss of two bromine atoms relative to the target . This 3.1-unit logP shift from the core metabolite indicates markedly higher membrane permeability and altered tissue distribution for 1099157-48-8.
| Evidence Dimension | Lipophilicity (XLogP3-AA, unitless) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | N-acetyl-beta-alanine: -1; N-(phenoxyacetyl)-beta-alanine: ~1.0 (estimated from structure) |
| Quantified Difference | Δ = +3.1 vs N-acetyl-beta-alanine; Δ ≈ +1.1 vs phenoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher logP directly affects compound partitioning in biological assays, cell-based screens, and chromatographic retention, making the dibromo analog the preferred choice when increased lipophilicity is required for target engagement or analytical separation.
- [1] PubChem Compound Summary for CID 43240536, beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1099157-48-8 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 76406, N-Acetyl-beta-alanine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3025-95-4 (accessed 2026-05-02). View Source
